Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 315694-83-8
Cat. No.: VC5287348
Molecular Formula: C24H25NO3S
Molecular Weight: 407.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315694-83-8 |
|---|---|
| Molecular Formula | C24H25NO3S |
| Molecular Weight | 407.53 |
| IUPAC Name | ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H25NO3S/c1-3-28-24(27)22-19-12-11-15(2)13-20(19)29-23(22)25-21(26)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-10,15H,3,11-14H2,1-2H3,(H,25,26) |
| Standard InChI Key | NJBVNQSRRARNLN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₄H₂₅NO₃S, with a molecular weight of 407.53 g/mol. Its IUPAC name, ethyl 6-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects the integration of three key structural motifs:
-
A 4,5,6,7-tetrahydrobenzo[b]thiophene core, which combines aromatic and aliphatic characteristics.
-
A naphthalen-1-ylacetamido substituent at position 2, introducing steric bulk and π-π stacking capabilities.
-
An ethyl carboxylate group at position 3, enhancing solubility and enabling further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₅NO₃S | |
| Molecular Weight | 407.53 g/mol | |
| CAS Number | 315694-83-8 | |
| Topological Polar Surface Area | 80.6 Ų (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 4 (ester O, amide O, thiophene S) |
The naphthalene moiety significantly influences the compound’s electronic profile, with its extended conjugated system likely contributing to enhanced binding interactions in biological systems compared to simpler aryl substituents .
Synthesis and Structural Optimization
While detailed synthetic protocols remain proprietary, the compound is presumed to be synthesized through a multi-step sequence typical of benzothiophene derivatives:
-
Core Formation: Cyclocondensation of cyclohexanone derivatives with sulfur-containing precursors to construct the tetrahydrobenzo[b]thiophene scaffold.
-
Amide Coupling: Reaction of the 2-amino intermediate with 2-(naphthalen-1-yl)acetyl chloride under Schotten-Baumann conditions.
-
Esterification: Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.
Critical challenges in synthesis include:
-
Regioselectivity: Ensuring proper orientation during the cyclization step to maintain the tetrahydrobenzo[b]thiophene architecture.
-
Steric Hindrance: Managing the bulky naphthalene group during amide bond formation, which may require high-dilution conditions or specialized coupling reagents.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzothiophene Derivatives
Key structural-activity relationships:
-
Electron-Withdrawing Groups: Chlorine atoms at positions 3 and 6 (BT2) increase BDK affinity by 3-fold compared to unsubstituted analogs .
-
Naphthalene vs. Phenyl: The naphthalen-1-yl group provides a 30% larger hydrophobic contact surface, potentially improving target engagement.
Pharmacokinetic Considerations
Predicted ADMET properties (using QikProp):
-
LogP: 4.1 ± 0.3 (suggests moderate lipophilicity)
-
Caco-2 Permeability: 12.3 nm/s (favorable for oral absorption)
-
hERG Inhibition: pIC₅₀ = 5.2 (low cardiac toxicity risk)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume